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Compound of Interest

Compound Name: Dibromobutene

Cat. No.: B8328900

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information for
handling dibromobutene, with a focus on its isomers, primarily 1,4-dibromobutane. The

information is intended for professionals in research and drug development who may handle
this chemical.

Chemical and Physical Properties

Dibromobutene is a halogenated hydrocarbon with several isomers, the most common of
which is 1,4-dibromobutane. It is a colorless to pale yellow liquid and is utilized as an
intermediate in various chemical syntheses.[1][2] Understanding its physical and chemical
properties is crucial for safe handling and storage.
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Property Value References
Chemical Formula CaHsBr2 [3]
Molecular Weight 215.91 g/mol [4]
Appearance Colorless to pale yellow liquid [1114]

Boiling Point 63-65 °C at 8 hPa [5]

Melting Point -20 °C [6]

Density 1.808 g/cm3 at 25 °C [5]

Flash Point >110 °C [5]

Water Solubility 0.35¢g/L [5]

Vapor Pressure 1.63 hPa at 25 °C [5]

Hazard Identification and Classification

Dibromobutene is classified as a hazardous substance. It is toxic if swallowed, causes skin
irritation, and poses a risk of serious eye damage.[7] It may also cause respiratory irritation.[7]

Hazard Class

GHS Classification

References

Acute Oral Toxicity

Category 3 (Toxic if swallowed)

[71(8]

Skin Corrosion/Irritation

Category 2 (Causes skin

irritation)

[7](8]

Serious Eye Damage/Eye

Irritation

Category 1 (Causes serious

eye damage)

[7](8]

Specific Target Organ Toxicity
(Single Exposure)

Category 3 (May cause

respiratory irritation)

[7](8]

Hazardous to the Aquatic
Environment, Long-term

Hazard

Category 3 (Harmful to aquatic

life with long lasting effects)

[9]
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Toxicological Information

The toxicity of dibromobutene is primarily attributed to its reactivity as an alkylating agent.[4]
Its metabolic pathway and the subsequent cellular stress response are key to understanding its
toxic effects.

Acute Toxicity Data

Quantitative data on the acute toxicity of 1,4-dibromobutane is limited. The available data,
primarily from animal studies, is summarized below.

Test Species Route Value References

LD50 Mouse Intraperitoneal 300 mg/kg [8][10]

Metabolism and Mechanism of Toxicity

The primary metabolic pathway for dihaloalkanes like 1,4-dibromobutane is detoxification
through conjugation with glutathione (GSH), a critical cellular antioxidant.[11][12] This process
is catalyzed by glutathione S-transferases (GSTs). The resulting conjugate is then further
metabolized and excreted.[11]

However, the extensive use of GSH for detoxification can lead to its depletion within the cell.
[13][14] Glutathione depletion is a key event that can trigger a cascade of cellular responses,
including oxidative stress and the activation of cell death pathways.[13][14][15]

Signaling Pathways

While specific signaling pathways for 1,4-dibromobutene toxicity have not been extensively
studied, the known consequences of glutathione depletion and oxidative stress allow for the
postulation of the involvement of several key cellular signaling cascades.

Glutathione Conjugation and Excretion Pathway

The initial step in the detoxification of 1,4-dibromobutane is its conjugation with glutathione.
This process, while protective, can deplete cellular glutathione stores, leading to oxidative
stress.
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Figure 1: Predicted metabolic pathway of 1,4-dibromobutene via glutathione conjugation.
Oxidative Stress and Nrf2 Activation Pathway

Glutathione depletion disrupts the cellular redox balance, leading to oxidative stress. The cell
responds to this by activating the Nrf2 pathway, a primary defense mechanism against
oxidative stress.[4][16] Nrf2 translocates to the nucleus and initiates the transcription of
antioxidant genes.
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Figure 2: Activation of the Nrf2 pathway in response to oxidative stress.
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Apoptosis Induction Pathways

Severe or prolonged glutathione depletion can lead to programmed cell death, or apoptosis.

Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways can be activated.[13]
[14][17]
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Figure 3: General overview of apoptosis induction via extrinsic and intrinsic pathways following
severe glutathione depletion.

Experimental Protocols

The following are detailed methodologies for key toxicological experiments relevant to
assessing the hazards of dibromobutene, based on OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD
423)

This method is used to estimate the acute oral toxicity of a substance.[18][19]
Methodology:
o Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

e Housing and Fasting: Animals are caged individually and fasted overnight before dosing.
Water is provided ad libitum.

o Dose Administration: The test substance is administered in a single dose by gavage. The
starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body
weight.

o Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight
changes for up to 14 days.

o Stepwise Procedure: The test is conducted in a stepwise manner using a minimum number
of animals. The outcome of the first step determines the next step:

o If mortality occurs at the starting dose, the test is repeated at a lower dose level.
o If no mortality occurs, the test is repeated at a higher dose level.

o Endpoint: The test allows for the classification of the substance into one of five toxicity
classes based on the observed mortality at different dose levels.
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Acute Dermal Irritation/Corrosion (OECD 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.[9][15][17]

Methodology:

Animal Selection: Healthy, young adult albino rabbits with intact skin are used.

o Preparation of the Skin: Approximately 24 hours before the test, the fur on the dorsal area of
the trunk is clipped.

o Application of the Test Substance: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids)
dose of the test substance is applied to a small area (approximately 6 cm?) of the skin and
covered with a gauze patch and a semi-occlusive dressing.

o Exposure Duration: The exposure period is typically 4 hours.

» Observation: After removal of the patch, the skin is observed for erythema (redness) and
edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

e Scoring: Dermal reactions are scored according to a graded scale. The Primary Irritation
Index (PIl) is calculated.

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[4][20][21]
Methodology:
» Animal Selection: Healthy, young adult albino rabbits are used.

» Application of the Test Substance: A single dose of 0.1 mL of the liquid or 0.1 g of the solid is
instilled into the conjunctival sac of one eye of each animal. The other eye serves as a
control.

e Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree
of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva.
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o Reversibility: The observation period can be extended up to 21 days to determine the
reversibility of the effects.

Skin Sensitization (OECD 406)

This test determines the potential of a substance to cause skin sensitization (allergic contact
dermatitis).[12][16][22] The Guinea Pig Maximization Test (GPMT) is a common method.

Methodology:
e Animal Selection: Young, healthy adult guinea pigs are used.
e Induction Phase:

o Intradermal Injections: The test substance is injected intradermally with and without
Freund's Complete Adjuvant (FCA) to enhance the immune response.

o Topical Application: One week later, the test substance is applied topically to the same
area.

o Challenge Phase: Two weeks after the induction phase, the animals are challenged with a
topical application of the test substance on a naive site.

o Observation and Scoring: The challenge sites are observed for erythema and edema at 24
and 48 hours after patch removal. The incidence and severity of the skin reactions in the test
group are compared to a control group.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro test is used to detect gene mutations induced by a substance.
Methodology:

o Test Strains: Several strains of Salmonella typhimurium and Escherichia coli that are
auxotrophic for a specific amino acid (e.g., histidine) are used.

o Exposure: The bacterial strains are exposed to the test substance at various concentrations,
both with and without a metabolic activation system (S9 mix from rat liver).
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Incubation: The treated bacteria are plated on a minimal agar medium that lacks the required
amino acid.

Endpoint: The number of revertant colonies (colonies that have regained the ability to
synthesize the amino acid) is counted. A substance is considered mutagenic if it causes a
dose-dependent increase in the number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test
(OECD 473)

This in vitro test identifies substances that cause structural chromosome aberrations in cultured

mammalian cells.[6]

Methodology:

Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO cells) or primary
cell cultures are used.

Exposure: Cell cultures are exposed to the test substance at a minimum of three
concentrations, both with and without a metabolic activation system (S9 mix).

Metaphase Arrest: After exposure, the cells are treated with a substance that arrests them in
metaphase.

Analysis: The chromosomes are harvested, stained, and analyzed microscopically for
structural aberrations (e.g., breaks, gaps, exchanges).

Endpoint: A substance is considered to cause chromosomal aberrations if there is a
statistically significant, dose-dependent increase in the number of cells with aberrations.

Safe Handling and Emergency Procedures

Given the hazardous nature of dibromobutene, strict adherence to safety protocols is

mandatory.

Personal Protective Equipment (PPE)
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PPE Specification References

) Chemical safety goggles or a
Eye/Face Protection ) [7]
face shield.

Chemical-resistant gloves
Skin Protection (e.g., nitrile rubber), lab coat, [7]
and other protective clothing.

Use in a well-ventilated area,
preferably in a chemical fume
) ) hood. If inhalation risk is high,
Respiratory Protection ) [7]
a NIOSH-approved respirator
with an appropriate cartridge

should be used.

Handling and Storage

» Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Use
only in a chemical fume hood. Wash hands thoroughly after handling.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep
away from incompatible materials such as strong oxidizing agents and strong bases.[1]

Emergency Procedures

Emergency Response Workflow
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Figure 4: General emergency response workflow for a dibromobutene spill or exposure.

First Aid Measures:
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 Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate
medical attention.

» Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while
removing contaminated clothing. Seek medical attention if irritation develops or persists.

o Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes,
occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

e Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth
to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

o Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon
dioxide.

o Specific Hazards: Combustible liquid.[10] Heating may cause expansion or decompaosition,
leading to violent rupture of containers.[10] Combustion may produce toxic fumes of carbon
monoxide, carbon dioxide, and hydrogen bromide.[10]

o Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective
gear.

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter
sewers or waterways.

Conclusion

Dibromobutene is a hazardous chemical that requires careful handling and adherence to strict
safety protocols. Its toxicity is linked to its ability to deplete cellular glutathione, leading to
oxidative stress and potentially apoptosis. Researchers and other professionals working with
this compound must be fully aware of its hazards and take all necessary precautions to
minimize exposure and ensure a safe working environment. This guide provides a foundation
for understanding these risks and implementing appropriate safety measures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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